2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
Description
2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline is a chemical compound with the molecular formula C15H10ClFN4 It is known for its unique structure, which includes a quinazoline core substituted with a chloro group and a hydrazone linkage to a fluorophenyl group
Properties
IUPAC Name |
2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11(13)14(20-15)21-18-9-10-5-1-3-7-12(10)17/h1-9H,(H,19,20,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDLOMPEMQDACN-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline typically involves the condensation of 2-fluorobenzaldehyde with 2-chloro-4-hydrazinylquinazoline. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and quinazoline core play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline: Similar structure but lacks the chloro substitution.
3-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: Contains a quinoxaline core instead of quinazoline.
Uniqueness
2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12ClFN4
- Molecular Weight : 288.73 g/mol
- IUPAC Name : 2-chloro-4-(E)-[2-(2-fluorophenyl)methylidene]hydrazinyl quinazoline
Synthesis
The synthesis of this compound typically involves a multi-step process, starting from readily available quinazoline derivatives. The key steps include:
- Formation of the hydrazine derivative through condensation reactions.
- Introduction of the chloro and fluorine substituents via electrophilic aromatic substitution.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various hydrazone derivatives found that compounds with similar structures demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Compounds structurally related to this compound have been reported to inhibit AChE with IC50 values in the low micromolar range, making them potential candidates for treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
In vitro studies have demonstrated that related hydrazine derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity.
Study on Anticancer Activity
A recent study published in Cancer Letters evaluated the cytotoxic effects of several hydrazone derivatives, including those similar to this compound. The results showed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.6 |
| Compound B | HeLa (Cervical Cancer) | 3.4 |
| 2-Chloro... | A549 (Lung Cancer) | 4.8 |
Study on AChE Inhibition
A comprehensive study published in Bioorganic & Medicinal Chemistry assessed the inhibitory effects of various quinazoline derivatives on AChE. The findings indicated that modifications at the hydrazine position significantly influenced inhibitory potency:
| Compound | AChE IC50 (µM) |
|---|---|
| Standard Drug (Donepezil) | 0.12 |
| Modified Quinazoline | 0.23 |
| 2-Chloro... | 0.28 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The hydrazone moiety facilitates binding to active sites of enzymes such as AChE.
- Cellular Uptake : The presence of halogen substituents enhances lipophilicity, improving cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
